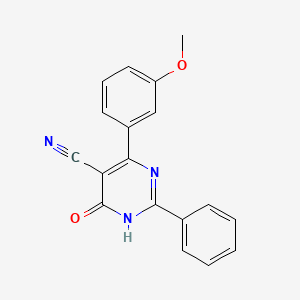

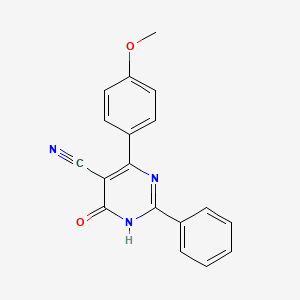

![molecular formula C6H5IN4O B1417679 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1415638-01-5](/img/structure/B1417679.png)

3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Descripción general

Descripción

“3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C5H4IN5 . It has been identified as a promising lead for targeting PAK1, a protein associated with cell proliferation, survival, and migration .

Synthesis Analysis

The synthesis of this compound involves a high-throughput virtual screening, followed by a structure-based strategy to design and synthesize a focused library . The synthesis also involves the creation of N-alkylated pyrazolo pyrimidine analogs .Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold . It has a molecular weight of 261.03 .Chemical Reactions Analysis

The compound has been used in the synthesis of a focused library of compounds for biological evaluation . It has also been involved in reactions leading to the discovery of potent inhibitors .Physical And Chemical Properties Analysis

The compound is a solid at 20°C .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Biological Significance

- The pyranopyrimidine core, closely related to the pyrazolopyrimidinone family, is recognized for its broad synthetic applications and bioavailability. Hybrid catalysts have facilitated the synthesis of various substituted pyrano[2,3-d]pyrimidin-2-one derivatives, highlighting the structural and synthetic versatility of pyrazolopyrimidine scaffolds (Parmar et al., 2023).

- Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, showcasing a wide range of medicinal properties including anticancer, CNS agents, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these scaffolds provide a fertile ground for medicinal chemists to explore and develop potential drug candidates (Cherukupalli et al., 2017).

Synthetic Strategies and Medicinal Insights

- Pyrazolopyrimidines are structurally similar to purines, prompting significant biological investigations for their potential therapeutic applications. Their medicinal significance spans across various disease conditions, including CNS, cardiovascular, and cancer treatments. Detailed biochemical and biophysical studies have underlined their relevance in medicinal chemistry (Chauhan & Kumar, 2013).

- The unique reactivity of certain pyrazoline derivatives, like DCNP, makes them valuable building blocks for the synthesis of a variety of heterocyclic compounds. These derivatives have found utility in diverse fields, including heterocyclic chemistry, dye synthesis, and potentially pharmaceuticals (Gomaa & Ali, 2020).

Advances in Heterocyclic Synthesis

- Multi-component reactions (MCRs) offer an atom economical, beneficial, and eco-friendly approach for the synthesis of complex heterocycles. The creativity and choice of reactants in MCRs push the development towards more atom economical and eco-friendly approaches, potentially including the synthesis of pyrazolopyrimidine derivatives (Dhanalakshmi et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .

Mode of Action

Related compounds have been shown to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and potentially lead to cell cycle arrest .

Result of Action

Similar compounds that inhibit cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-iodo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRNXILAHVZVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC=N2)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)

![2-[(4-iodoanilino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1417618.png)

![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-ol](/img/structure/B1417619.png)